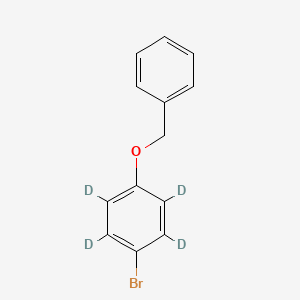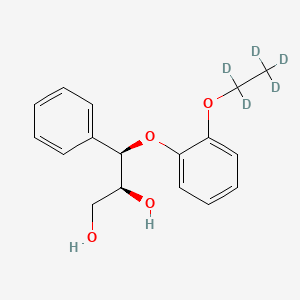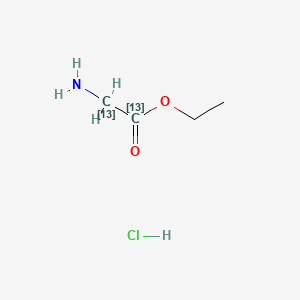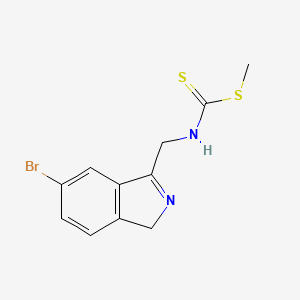
Benzyl 4-(Bromophenyl)-ether-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-(Bromophenyl)-ether-d4 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics. The presence of deuterium atoms makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Scientific Research Applications
Benzyl 4-(Bromophenyl)-ether-d4 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a model compound in studying reaction mechanisms and kinetics.
Biology: Used in labeling studies to track metabolic pathways and interactions.
Medicine: Investigated for its potential in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the synthesis of advanced materials and as a standard in analytical techniques.
Safety and Hazards
“Benzyl 4-(Bromophenyl)-ether-d4” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .
Mechanism of Action
Target of Action
It’s known that benzyl ethers are often used in organic synthesis, particularly in reactions such as the suzuki–miyaura cross-coupling . This reaction involves the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of many complex organic compounds .
Mode of Action
The mode of action of Benzyl 4-(Bromophenyl)-ether-d4 is likely related to its role in organic synthesis reactions. In the Suzuki–Miyaura cross-coupling reaction, for example, the process involves two key steps: oxidative addition and transmetalation . The benzyl ether may participate in these reactions, contributing to the formation of new carbon-carbon bonds .
Biochemical Pathways
In the context of organic synthesis, the compound could influence a variety of reactions and pathways, particularly those involving carbon-carbon bond formation .
Result of Action
The result of the action of this compound is likely the facilitation of certain chemical reactions, such as the Suzuki–Miyaura cross-coupling . This can lead to the formation of new organic compounds with complex structures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(Bromophenyl)-ether-d4 typically involves the etherification of 4-bromophenol with benzyl alcohol-d4. This reaction is usually catalyzed by a base such as potassium carbonate in the presence of a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-(Bromophenyl)-ether-d4 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of a suitable catalyst.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenyl ether.
Common Reagents and Conditions:
Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Major Products:
Substitution: Formation of various substituted phenyl ethers.
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of de-brominated phenyl ethers.
Comparison with Similar Compounds
Benzyl 4-bromophenyl ether: Non-deuterated version with similar reactivity but different spectroscopic properties.
Benzyl 4-chlorophenyl ether: Similar structure but with chlorine instead of bromine, leading to different reactivity and applications.
Benzyl 4-fluorophenyl ether: Contains fluorine, offering unique properties in terms of reactivity and stability.
Uniqueness: Benzyl 4-(Bromophenyl)-ether-d4 is unique due to the presence of deuterium atoms, which enhance its stability and provide distinct spectroscopic signatures. This makes it particularly valuable in analytical and research applications where precise measurements and tracking are required.
Properties
IUPAC Name |
1-bromo-2,3,5,6-tetradeuterio-4-phenylmethoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2/i6D,7D,8D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQSGILAXUXMGI-YKVCKAMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OCC2=CC=CC=C2)[2H])[2H])Br)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one](/img/structure/B562554.png)



![2-Methyl-6-[(1E,3E)-1,3-pentadien-1-yl]-1,3-benzothiazole](/img/structure/B562558.png)





